4-Methyl-1,2,3-Thiadiazol-5-carboxamid

Übersicht

Beschreibung

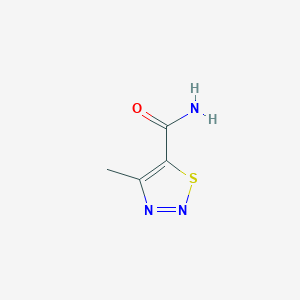

4-Methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Antimicrobial Activity: It has been studied for its potential antimicrobial effects, particularly against Gram-positive bacteria.

Chemical Synthesis: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Wirkmechanismus

Target of Action

It’s known that thiadiazole derivatives have diverse biological activities and can interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

For instance, some thiadiazole derivatives can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .

Biochemical Pathways

Thiadiazole derivatives are known to affect various biochemical pathways depending on their targets .

Pharmacokinetics

It’s known that the lipophilicity of a compound can influence its pharmacokinetic properties .

Result of Action

It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor activity, or interfering with cellular processes .

Biochemische Analyse

Biochemical Properties

It has been found that derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxamide have shown potential antimicrobial effects, mainly against Gram-positive bacteria

Cellular Effects

Some studies have suggested that thiadiazole derivatives, which include 4-Methyl-1,2,3-thiadiazole-5-carboxamide, may have anticancer activities in various in vitro and in vivo models

Molecular Mechanism

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . The reaction efficiency ranges from 57% to 98%, which is considered satisfactory . Another method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester with sodium hydroxide in methanol, followed by stirring at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for 4-Methyl-1,2,3-thiadiazole-5-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes to form hydrazide-hydrazone derivatives.

Acid-Base Reactions: The carboxamide group can react with strong bases to form salts.

Common Reagents and Conditions

Aldehydes: Used in condensation reactions to form hydrazide-hydrazone derivatives.

Sodium Hydroxide: Used in the synthesis of the compound from its ethyl ester derivative.

Major Products Formed

Hydrazide-Hydrazone Derivatives: Formed from the reaction with aldehydes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A closely related compound with similar chemical properties.

Benzothiadiazole Derivatives: Compounds with a similar thiadiazole ring structure, used in various applications.

Uniqueness

4-Methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to form hydrazide-hydrazone derivatives and its potential antimicrobial activity make it a valuable compound for further research .

Biologische Aktivität

4-Methyl-1,2,3-thiadiazole-5-carboxamide (MTCA) is a compound of significant interest due to its diverse biological activities. This article explores the biological effects of MTCA, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 4-Methyl-1,2,3-thiadiazole-5-carboxamide features a thiadiazole ring, which is known for its ability to interact with various biological targets. This structure contributes to its potential therapeutic applications.

Antimicrobial Activity

MTCA exhibits notable antimicrobial properties against various pathogens. A study reported the synthesis of novel derivatives of MTCA that demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 15.62 µg/mL, indicating strong bactericidal effects.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| MTCA | 1.95 - 15.62 | Staphylococcus aureus |

| Micrococcus luteus | ||

| Enterococcus faecalis |

These findings suggest that MTCA could serve as a lead compound for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitubercular Activity

Research has indicated that MTCA derivatives possess significant antitubercular activity. One derivative exhibited an MIC of 0.0730 µM against Mycobacterium tuberculosis, comparable to the first-line drug isoniazid. The selectivity index (SI) for this compound was exceptionally high (SI = 3516), indicating low cytotoxicity towards human cells .

Case Study: Antimycobacterial Activity

A study synthesized several hydrazone derivatives containing the MTCA scaffold and tested their efficacy against M. tuberculosis. The results highlighted that certain derivatives not only matched but exceeded the effectiveness of traditional treatments:

| Compound | MIC (µM) | Cytotoxicity (SI) |

|---|---|---|

| 3d | 0.0730 | 3516 |

| 5g | 0.39 | >1979 |

This suggests a promising avenue for further development in antitubercular therapies .

Anticancer Properties

MTCA also shows potential anticancer activity. A derivative was found to inhibit cancer cell lines effectively, with an IC50 value of 0.69 µM for U2OS (osteosarcoma) cells and 0.70 µM for HeLa (cervical carcinoma) cells . This indicates that MTCA could be a valuable candidate in cancer treatment strategies.

The anticancer mechanisms are believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. The binding affinity of MTCA derivatives to Hsp90 was significantly higher than that of standard reference compounds .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of MTCA derivatives, particularly in enhancing immune responses. For instance, one study demonstrated that a derivative could activate gamma-delta T cells and promote cytokine production, which is essential for immune defense mechanisms .

Eigenschaften

IUPAC Name |

4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWSGYOCBFJBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380274 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-67-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.